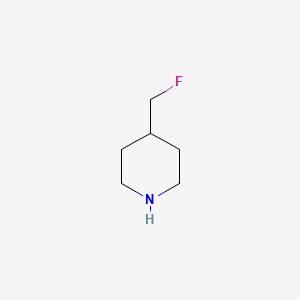

4-(Fluoromethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(fluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAWKWXNYXZOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630638 | |

| Record name | 4-(Fluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259143-04-9 | |

| Record name | 4-(Fluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Fluoromethyl)piperidine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Piperidines

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and highly valued scaffold, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. Consequently, fluorinated piperidines, such as 4-(Fluoromethyl)piperidine, have emerged as exceptionally valuable intermediates for researchers and drug development professionals. This guide provides a comprehensive technical overview of 4-(Fluoromethyl)piperidine, focusing on its synthesis, properties, and applications, grounded in established scientific principles.

Compound Identification and Core Properties

4-(Fluoromethyl)piperidine is most commonly handled and supplied as its hydrochloride salt to improve stability and ease of handling.

| Property | Value | Source(s) |

| Chemical Name | 4-(Fluoromethyl)piperidine hydrochloride | [1] |

| CAS Number | 787564-27-6 | [2][3][4] |

| Molecular Formula | C₆H₁₃ClFN | [1][2] |

| Molecular Weight | 153.63 g/mol | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5][6] |

Note: Specific physical properties such as melting point and boiling point are not consistently reported in publicly available literature.

Synthesis and Mechanistic Rationale

The synthesis of 4-(Fluoromethyl)piperidine is a multi-step process that requires careful strategic planning, particularly concerning the introduction of the fluorine atom and the use of protecting groups. A common and logical approach begins with the commercially available precursor, 4-(hydroxymethyl)piperidine. The following proposed synthesis is based on established chemical transformations, providing a robust framework for its preparation[7][8].

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 4-(Fluoromethyl)piperidine.

Detailed Experimental Protocol and Causality

Step 1: Nitrogen Protection

-

Protocol: To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq). Cool the mixture to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, the reaction is worked up using a standard aqueous extraction to yield N-Boc-4-(hydroxymethyl)piperidine.

-

Expertise & Causality: The piperidine nitrogen is a nucleophile and would interfere with the subsequent hydroxyl group activation step. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is robust enough to withstand the conditions of the next steps but can be removed under acidic conditions without affecting the newly installed C-F bond.

Step 2: Hydroxyl Group Activation

-

Protocol: Dissolve the protected alcohol from Step 1 (1.0 eq) in pyridine or DCM with a base. Cool to 0°C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq). Stir the reaction at 0°C for 1 hour and then at room temperature until completion (monitored by TLC). The product, N-Boc-4-(tosyloxymethyl)piperidine, is isolated via extraction.

-

Expertise & Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate ester creates an excellent leaving group (-OTs), which is essential for the subsequent nucleophilic substitution reaction with a fluoride source. This is a classic and highly reliable method for activating primary alcohols.

Step 3: Nucleophilic Fluorination (SN2 Reaction)

-

Protocol: Dissolve the tosylate from Step 2 (1.0 eq) in an anhydrous polar aprotic solvent like THF or DMF. Add a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.5 eq) or spray-dried potassium fluoride (KF, 2.0 eq) with a phase-transfer catalyst (e.g., 18-crown-6). Heat the reaction, typically to 60-80°C, and monitor for the consumption of the starting material. After an aqueous workup, the product, N-Boc-4-(fluoromethyl)piperidine, is purified by column chromatography.

-

Expertise & Causality: This is the key bond-forming step. The reaction proceeds via an SN2 mechanism, where the fluoride ion displaces the tosylate leaving group. The choice of a polar aprotic solvent is critical as it solvates the cation of the fluoride salt without strongly solvating the fluoride anion, thereby maximizing its nucleophilicity.

Step 4: Deprotection and Salt Formation

-

Protocol: Dissolve the fluorinated intermediate from Step 3 in a solvent like DCM or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure. The resulting crude product can be triturated with diethyl ether to afford the final 4-(Fluoromethyl)piperidine hydrochloride salt as a solid.

-

Expertise & Causality: The Boc group is labile to strong acid. The acid protonates the carbamate, which then fragments into carbon dioxide, tert-butanol (which forms a tert-butyl cation), and the protonated free amine. Using HCl directly yields the desired hydrochloride salt, which is often a crystalline, stable solid, ideal for storage and subsequent use.

Spectroscopic Characterization: A Self-Validating System

While publicly accessible spectra for 4-(Fluoromethyl)piperidine are scarce, the expected NMR data can be reliably predicted based on its structure. This predictive analysis is crucial for verifying the success of each synthetic step.

-

¹H NMR: The most characteristic signal would be a doublet in the 4.0-4.5 ppm range, corresponding to the two protons of the fluoromethyl group (-CH₂F). The large coupling constant (²JH-F ≈ 45-50 Hz) is a definitive indicator of the fluorine's presence on the adjacent carbon. The protons on the piperidine ring would appear as complex multiplets between approximately 1.5 and 3.5 ppm.

-

¹³C NMR: The carbon of the fluoromethyl group (-CH₂F) would appear as a doublet between 80-85 ppm with a large one-bond coupling constant (¹JC-F ≈ 160-170 Hz). The other piperidine carbons would appear between 25-50 ppm.

-

¹⁹F NMR: A triplet would be expected, resulting from the coupling of the fluorine atom to the two adjacent protons of the methyl group (²JF-H ≈ 45-50 Hz).

Applications in Medicinal Chemistry and Drug Discovery

The 4-(Fluoromethyl)piperidine scaffold is a powerful tool for developing novel therapeutics due to the advantageous properties imparted by the fluoromethyl group.

Case Study: Development of Kinase Inhibitors

Recent research has highlighted the utility of this building block in creating potent enzyme inhibitors. For example, derivatives of 4-(Fluoromethyl)piperidine have been investigated as inhibitors of key signaling proteins.

Caption: Role of 4-(Fluoromethyl)piperidine derivatives as kinase inhibitors.

-

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: The 4-(Fluoromethyl)piperidine moiety has been incorporated into high-affinity ligands for CSF1R. This receptor is a critical target in neuroinflammation, and potent inhibitors are being developed as potential imaging agents (e.g., for positron emission tomography, PET) to visualize microglial activity in the brain[9].

-

Antiproliferative Agents: A derivative, 4-(Fluoromethyl)piperidine-1-carboximidamide, has demonstrated significant antiproliferative effects against various cancer cell lines. It has shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-dependent kinase 2 (CDK2), with IC₅₀ values in the nanomolar range. The fluoromethyl group can enhance binding affinity and block metabolic degradation at this position, leading to a more potent and durable therapeutic effect.

Safety and Handling

Based on GHS classifications for the hydrochloride salt, 4-(Fluoromethyl)piperidine should be handled with appropriate care in a laboratory setting[1].

-

Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Use in a well-ventilated area or fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Conclusion

4-(Fluoromethyl)piperidine represents a strategically important building block for modern drug discovery. Its synthesis, while requiring a multi-step approach, relies on well-understood and reliable chemical transformations. The incorporation of the fluoromethyl group onto the versatile piperidine scaffold offers a proven strategy to enhance the pharmacological properties of lead compounds, particularly in the development of kinase inhibitors for oncology and neuroinflammation. This guide provides the foundational knowledge for researchers and scientists to effectively synthesize, characterize, and apply this valuable chemical entity in their research and development endeavors.

References

-

Logvinenko, I. G., Dolovanyuk, V. G., & Kondratov, I. S. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry, 19(1), 3-9. Available at: [Link]

-

ChemBK. (2024). 4-(trifluoromethyl)piperidine. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2021). (PDF) The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-(Fluoromethyl)piperidine hydrochloride. Retrieved January 12, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

Google Patents. (n.d.). United States Patent (19). Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use.

-

AZA Mid-Year Meeting. (n.d.). 4-(Fluoromethyl)piperidine hydrochloride. Retrieved January 12, 2026, from [Link]

-

FDER | UNR. (n.d.). 4-(Fluoromethyl)piperidine hydrochloride. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 4-FluoroMethylpiperidine hydrochloride | 787564-27-6 [chemicalbook.com]

- 3. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

- 4. hurawalhi.com [hurawalhi.com]

- 5. FCKeditor - Resources Browser [midyear.aza.org]

- 6. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 7. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Piperidines

Abstract

The strategic incorporation of fluorine into piperidine scaffolds represents a powerful tactic in modern medicinal chemistry. Piperidines are among the most prevalent N-heterocycles in approved pharmaceuticals, and their combination with fluorine—an element known for its unique electronic properties—can profoundly modulate key physicochemical parameters.[1][2] This guide provides an in-depth exploration of the critical physicochemical properties of fluorinated piperidines, including basicity (pKa), lipophilicity (logP/logD), and conformational preferences. By understanding the intricate interplay of these properties, researchers and drug development professionals can more effectively harness the potential of fluorinated piperidines to design safer and more efficacious therapeutics.

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is a cornerstone of numerous blockbuster drugs, valued for its favorable pharmacokinetic profile and synthetic tractability.[2] The introduction of fluorine, the most electronegative element, into this saturated heterocyclic system can dramatically alter a molecule's properties.[3][4] Judicious fluorination can lead to:

-

Modulated Basicity (pKa): Fine-tuning the pKa of the piperidine nitrogen is crucial for optimizing drug-receptor interactions and controlling off-target effects, such as hERG channel affinity.[5][6]

-

Altered Lipophilicity (logP/logD): Fluorination can either increase or decrease lipophilicity, impacting a drug's solubility, membrane permeability, and metabolic stability.[7][8]

-

Controlled Conformation: The stereoselective placement of fluorine can enforce specific ring conformations, which can be leveraged to enhance binding affinity and selectivity for a biological target.[9][10][11]

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby improving a drug's half-life.[9][10][12]

This guide will delve into the fundamental principles governing these effects, providing both theoretical understanding and practical experimental guidance.

The Impact of Fluorination on Piperidine Basicity (pKa)

The basicity of the piperidine nitrogen is a critical determinant of a drug's in vivo behavior. The pKa value dictates the ionization state at physiological pH, which in turn influences solubility, permeability, and target engagement.

The Inductive Effect of Fluorine

The primary mechanism by which fluorine modulates basicity is through its strong electron-withdrawing inductive effect. By pulling electron density away from the nitrogen atom, fluorine reduces the availability of the lone pair for protonation, thus lowering the pKa (making the amine less basic).

-

Distance Dependence: This effect is highly dependent on the distance between the fluorine atom and the nitrogen. The closer the fluorine, the more pronounced the decrease in pKa.[7] Studies on fluorinated N-alkyl-piperidine-2-carboxamides have shown that the modulation of basicity by fluorine substituents is essentially additive and exhibits an exponential attenuation as the topological distance between the fluorine and the basic center increases.[7]

Positional and Stereochemical Influences

The position and stereochemistry of the fluorine substituent on the piperidine ring also play a significant role in determining the final pKa value. For instance, the orientation of the C-F bond dipole relative to the nitrogen lone pair can influence the electrostatic potential around the nitrogen.

Table 1: Effect of Fluorination on Piperidine pKa

| Compound | Substitution Pattern | pKa | ΔpKa (vs. Piperidine) | Reference(s) |

| Piperidine | Unsubstituted | ~11.2 | 0 | [13] |

| 3-Fluoropiperidine | Monofluoro | ~9.6 | -1.6 | [13] |

| 4-Fluoropiperidine | Monofluoro | ~10.4 | -0.8 | [13] |

| 3,3-Difluoropiperidine | Gem-difluoro | ~7.8 | -3.4 | [13] |

Data compiled from various sources and may be subject to slight variations depending on experimental conditions.

The data clearly illustrates that gem-difluorination at the 3-position has a much more dramatic pKa-lowering effect than monofluorination, due to the additive inductive effects of two fluorine atoms.

Experimental Protocol: pKa Determination by Potentiometric Titration

A reliable method for determining the pKa of fluorinated piperidines is potentiometric titration.[14]

Objective: To accurately measure the pKa of a fluorinated piperidine derivative.

Materials:

-

Fluorinated piperidine sample (as hydrochloride salt)

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

High-purity water (deionized and degassed)

-

pH meter with a calibrated electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of the fluorinated piperidine hydrochloride salt and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 10 mM).

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Acidification: Add a known excess of standardized 0.1 M HCl to fully protonate the piperidine nitrogen.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH at regular volume increments.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Self-Validation:

-

The titration curve should exhibit a clear and single inflection point corresponding to the deprotonation of the piperidine nitrogen.

-

The calculated pKa should be reproducible across multiple measurements.

-

For quality control, a known standard (e.g., piperidine hydrochloride) should be run to validate the experimental setup.

Lipophilicity (logP/logD) Modulation

Lipophilicity is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[15] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.[15][16]

The Complex Role of Fluorine in Lipophilicity

The effect of fluorine on lipophilicity is not straightforward and depends on the molecular context.[17] While a single fluorine atom is only slightly more lipophilic than a hydrogen atom, a trifluoromethyl group is significantly more lipophilic than a methyl group.[8]

-

Increased Hydrophobic Surface: Fluorination can increase the hydrophobic surface area of a molecule.[17]

-

Polarity Modulation: The strong C-F bond dipole can alter the overall molecular polarity. This can lead to counterintuitive effects where fluorination can either increase or decrease lipophilicity depending on the surrounding chemical environment.[17]

-

Influence of Basicity: The decrease in basicity caused by fluorine substitution can have a significant impact on logD at physiological pH (7.4).[7] A less basic compound will be less protonated and thus more lipophilic at this pH.[7]

Table 2: Lipophilicity of Fluorinated Piperidines

| Compound | Substitution Pattern | logP | logD (pH 7.4) | Reference(s) |

| N-Benzylpiperidine | Unsubstituted | 3.20 | 1.30 | [18] |

| N-Benzyl-4-fluoropiperidine | 4-Fluoro | 3.15 | 1.75 | [18] |

| N-Benzyl-4,4-difluoropiperidine | 4,4-Difluoro | 3.35 | 2.55 | [18] |

Note: These values are illustrative and can vary based on the specific N-substituent and experimental method.

Experimental Protocol: logP/logD Determination by Shake-Flask Method

The "shake-flask" method followed by HPLC analysis is a gold-standard technique for determining logP and logD.[14][19]

Objective: To measure the octanol-water partition (logP) and distribution (logD) coefficients.

Materials:

-

Fluorinated piperidine sample

-

1-Octanol (pre-saturated with water or buffer)

-

Water or phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with octanol)

-

HPLC system with a suitable column and detector

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

Phase Preparation: Pre-saturate the 1-octanol and aqueous phases by mixing them vigorously and allowing them to separate overnight.

-

Sample Partitioning:

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated octanol and aqueous phases.

-

Vortex the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium.

-

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from each phase and analyze the concentration of the compound using a calibrated HPLC method.

-

Calculation:

-

logP = log10 ( [Compound]octanol / [Compound]water ) for the neutral species.

-

logD = log10 ( [Compound]octanol / [Compound]aqueous at pH 7.4 )

-

Self-Validation:

-

The mass balance should be checked to ensure that the total amount of compound recovered from both phases is close to the initial amount added.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Analysis of a standard compound with a known logP value can validate the methodology.

Conformational Control through Fluorination

The piperidine ring typically exists in a chair conformation. The introduction of fluorine can significantly influence the equilibrium between axial and equatorial conformers, a phenomenon that can be exploited to pre-organize a molecule for optimal binding to its target.[9][10][11]

The Axial Preference of Fluorine

Contrary to the general rule that larger substituents prefer the equatorial position to minimize steric strain, fluorine in certain piperidine systems exhibits a preference for the axial position.[1][9][10][20] This "axial-F preference" is attributed to a combination of stabilizing electronic interactions:

-

Charge-Dipole Interactions: In protonated piperidinium salts, a favorable electrostatic interaction can occur between the positive charge on the nitrogen and the negative end of the C-F bond dipole when the fluorine is in the axial position.[9][10][21][22]

-

Hyperconjugation: Stabilizing hyperconjugative interactions, such as electron donation from an anti-periplanar C-H bond into the antibonding σ* orbital of the C-F bond, can also favor the axial conformer.[9][10][22]

-

Solvation Effects: The polarity of the solvent plays a crucial role. More polar solvents can stabilize the conformer with the larger dipole moment, which is often the axial conformer.[9][10][11]

The interplay of these forces determines the final conformational equilibrium.

Visualization of Conformational Influences

The following diagram illustrates the key interactions that can influence the conformational preference of a 3-fluoropiperidinium cation.

Caption: Key forces governing the conformational equilibrium of fluorinated piperidines.

Experimental Workflow: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the conformational preferences of fluorinated piperidines in solution.[9][10][11]

Sources

- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. d-nb.info [d-nb.info]

- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. pKa and log p determination | PPTX [slideshare.net]

- 15. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 16. sevenstarpharm.com [sevenstarpharm.com]

- 17. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Whitepaper: The Strategic Role of the Fluoromethyl Group in Modern Drug Design

Abstract

The strategic incorporation of fluorine-containing functional groups, particularly the monofluoromethyl (-CH₂F), difluoromethyl (-CHF₂), and trifluoromethyl (-CF₃) moieties, is a cornerstone of modern medicinal chemistry. These groups exert profound influence over a molecule's physicochemical and biological properties, offering a powerful toolkit for optimizing drug candidates. This technical guide provides an in-depth analysis of the role of fluoromethyl groups in drug design, synthesizing foundational principles with field-proven applications. We will explore the causality behind their effects on metabolic stability, lipophilicity, pKa, and target binding affinity. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive theoretical framework but also actionable experimental protocols and illustrative case studies to empower rational drug design.

Introduction: The Rise of Organofluorine Chemistry in Medicine

Approximately 20% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to the transformative impact of this element in drug discovery.[1][2] The strategic substitution of hydrogen or methyl groups with fluorinated counterparts is a widely employed strategy to enhance a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and to improve its pharmacodynamic properties.[3] Among the most impactful fluorinated substituents are the fluoromethyl groups.

The trifluoromethyl (-CF₃) group, in particular, is frequently used as a bioisostere for methyl or chloro groups to adjust steric and electronic properties or to protect a metabolically vulnerable site from oxidation.[4] Its unique combination of high electronegativity, metabolic stability, and lipophilicity makes it an invaluable tool for fine-tuning a lead compound into a viable drug candidate.[1][5] This guide will dissect the fundamental properties of the fluoromethyl group and illustrate how these properties are leveraged to overcome common challenges in drug development.

Core Physicochemical Properties and Their Mechanistic Impact

The unique characteristics of the fluoromethyl group stem from the intrinsic properties of the fluorine atom and the cumulative effect of multiple fluorine substitutions on a single carbon.

Electronic Effects: A Powerful Inductive Pull

Due to the extreme electronegativity of fluorine (4.0 on the Pauling scale), the fluoromethyl group is a potent electron-withdrawing substituent.[1][5][6] This strong inductive effect significantly alters the electronic distribution within a molecule, which has several critical consequences:

-

pKa Modulation: The electron-withdrawing nature of the fluoromethyl group can substantially lower the pKa of nearby acidic protons or decrease the basicity of adjacent amines.[6][7] For instance, introducing a fluorine atom beta to an aliphatic amine can decrease its basicity by approximately 2.0 pKa units.[7] This modulation is crucial for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with the target protein.[8]

-

Altered Binding Interactions: The strong dipole moment created by the C-F bonds can enhance electrostatic or hydrogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.[1][5][9]

Metabolic Stability: The Strength of the Carbon-Fluorine Bond

One of the most significant advantages of fluoromethylation is the enhancement of metabolic stability.[2][6][10] This is primarily due to the high bond dissociation energy of the carbon-fluorine bond (approx. 485 kJ/mol) compared to a carbon-hydrogen bond (approx. 414 kJ/mol).[1][5] This exceptional strength makes the C-F bond highly resistant to enzymatic cleavage, particularly by the Cytochrome P450 (CYP) superfamily of enzymes responsible for the majority of oxidative drug metabolism.[10]

By strategically placing a fluoromethyl group at a known or suspected site of metabolism (a "metabolic hotspot"), chemists can effectively block this pathway. This strategy, often called "metabolic switching," can dramatically increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile.[10]

Caption: Relationship between -CF₃ properties and drug development outcomes.

Pharmacokinetics (ADME)

-

Absorption and Bioavailability: By simultaneously increasing lipophilicity and blocking first-pass metabolism, fluoromethyl groups can significantly enhance a drug's oral bioavailability. [2][11]* Distribution: The lipophilic nature of the -CF₃ group can facilitate the crossing of biological membranes, including the blood-brain barrier, which is critical for drugs targeting the central nervous system. [1][2]The antidepressant Fluoxetine (Prozac) is a classic example where the trifluoromethyl group enhances lipophilicity, aiding its penetration into the brain. [1][5]* Metabolism and Half-Life: As detailed earlier, the primary role of fluoromethylation is to reduce the rate of metabolic clearance. This leads directly to a longer drug half-life, which can allow for less frequent dosing and a more stable therapeutic window. [10]

Pharmacodynamics (Target Interaction)

-

Binding Affinity: The trifluoromethyl group can improve binding affinity through several mechanisms. Its electron-withdrawing nature can strengthen hydrogen bonds with the target, while its size and lipophilicity can lead to favorable hydrophobic and van der Waals interactions. [1][5]* Case Study: Celecoxib (Celebrex): Celecoxib is a selective COX-2 inhibitor used to treat inflammation and pain. The trifluoromethyl group on one of the phenyl rings is crucial for its activity. It fits into a specific hydrophobic side pocket of the COX-2 enzyme active site, an interaction that is key to its selectivity over the COX-1 isoform.

Experimental Protocols for Evaluation

Assessing the impact of fluoromethylation requires robust experimental validation. Below are standard, high-level protocols for key assays.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a measure of its intrinsic clearance. [10] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with liver microsomes.

Methodology:

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Create a working solution by diluting the stock to 100 µM in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in buffer.

-

Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer. [10]2. Incubation:

-

In a 96-well plate, add the liver microsome solution.

-

Add the test compound working solution to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. [10]3. Time Points & Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile with an internal standard). [10]The 0-minute time point serves as the initial concentration baseline.

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Interpretation:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the line equals the elimination rate constant (k).

-

Calculate the half-life: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.

-

Caption: Workflow for an in vitro microsomal stability assay.

Comparative Data: Impact on Metabolic Stability

| Compound Pair | Modification | In Vitro Half-life (t½) | Outcome |

| Drug A vs. Fluoro-Drug A | -CH₃ → -CF₃ at metabolic hotspot | Shorter | Longer |

| Drug B vs. Fluoro-Drug B | -H → -CF₃ on aromatic ring | Shorter | Longer |

This table represents expected outcomes based on the principles of metabolic switching. [10]

Conclusion and Future Perspectives

The fluoromethyl group, especially the trifluoromethyl moiety, is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to predictably enhance metabolic stability, modulate lipophilicity and pKa, and improve target binding affinity has secured its role in modern drug design. [1][5]By understanding the fundamental physicochemical principles that drive these effects, researchers can rationally design molecules with superior pharmacokinetic profiles and enhanced efficacy. The continued development of novel synthetic methods for fluoromethylation will further expand the accessibility and application of these crucial motifs, paving the way for the next generation of innovative therapeutics. [12][13]

References

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Journal of Pharmaceutical Sciences. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]

-

ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]

-

Molecules. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Chemical Science. (2021). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. [Link]

-

European Journal of Organic Chemistry. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. [Link]

-

RSC Medicinal Chemistry. (2021). Elucidation of fluorine’s impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]

-

Angewandte Chemie International Edition. (2019). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PubMed Central. [Link]

-

Chemical Science. (2021). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. RSC Publishing. [Link]

-

International Journal of Molecular Sciences. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04554G [pubs.rsc.org]

Introduction to fluorinated saturated heterocycles

An In-Depth Technical Guide to Fluorinated Saturated Heterocycles for Drug Discovery Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of fluorinated saturated heterocycles, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the foundational principles of fluorine's role in medicinal chemistry, explore robust synthetic strategies, analyze the resulting physicochemical and pharmacological properties, and detail the critical analytical techniques for characterization. Our focus is on providing not just information, but actionable insights grounded in established scientific principles.

The Strategic Imperative of Fluorine in Saturated Heterocycles

The fusion of two dominant fields in drug design—heterocyclic chemistry and organofluorine chemistry—offers a powerful platform for discovering novel therapeutic agents.[1][2] Heterocyclic moieties are present in over 85% of all bioactive compounds, inspired by their prevalence in nature's alkaloids, vitamins, and antibiotics.[2][3][4] The introduction of fluorine, a strategy employed in over 20% of all pharmaceuticals, allows for the fine-tuning of a molecule's properties in ways that are often difficult to achieve otherwise.[3][4][5][6]

The strategic incorporation of fluorine into a saturated heterocyclic scaffold can profoundly influence its biological and physicochemical profile:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it resistant to enzymatic cleavage and significantly enhancing the metabolic stability and half-life of a drug candidate.[7]

-

Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing nature can substantially lower the pKa of nearby amines, a common feature in saturated heterocycles. This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.[1][2][8]

-

Lipophilicity and Permeability: The effect of fluorination on lipophilicity (logP or logD) is complex and context-dependent.[8][9] While fluoro-arenes are often more lipophilic, the fluorination of alkyl groups can decrease lipophilicity.[4] This allows chemists to precisely adjust a compound's ability to cross biological membranes and avoid metabolic liabilities associated with excessive lipophilicity.[4][9]

-

Conformational Control: The stereoselective placement of fluorine can introduce conformational constraints or favor specific rotamers due to steric and electronic effects, such as hyperconjugation.[10][11] This can pre-organize the molecule for optimal binding to its biological target, thereby increasing potency and selectivity.[11]

-

Bioisosterism: Fluorinated groups serve as excellent bioisosteres for other functional groups. For instance, a difluoroethyl group (-CH2CHF2) can mimic the steric and electronic properties of a methoxy group (-OCH3) while eliminating the metabolic liability of O-dealkylation.[12][13] Similarly, gem-difluorinated heterocycles can act as bioisosteric replacements for carbonyl or ether functionalities.[14][15]

The diagram below illustrates the multifaceted impact of fluorination on the key properties of a drug candidate.

Caption: Impact of Fluorination on Drug Properties.

Synthetic Strategies for Accessing Fluorinated Saturated Heterocycles

Despite the clear advantages, the introduction of fluorine into heterocyclic frameworks remains a synthetic challenge.[1][2] Methodologies can be broadly categorized into two main approaches: late-stage fluorination of a pre-formed heterocycle and the use of fluorinated building blocks in the construction of the ring system.[3][16]

Late-Stage Fluorination

This approach is highly desirable in drug discovery as it allows for the rapid generation of analogues from a common intermediate.

A. Nucleophilic Fluorination: This involves the displacement of a leaving group (e.g., alcohol, sulfonate) with a fluoride source.

-

Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues (Deoxo-Fluor®) are workhorses for converting alcohols to fluorides.[11][13][17] This is one of the most common strategies for synthesizing stereoselectively fluorinated N-heterocycles from readily available chiral alcohols.[11]

B. Electrophilic Fluorination: This strategy is used to fluorinate electron-rich positions on the heterocyclic ring or to create α-fluorocarbonyl compounds.

-

Reagents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are the most common electrophilic "F+" sources.[18] These reagents are often used in conjunction with metal catalysts or organocatalysts to achieve high levels of regio- and stereoselectivity.[19][20]

C. Radical C-H Fluorination: Recent advances have enabled the direct fluorination of unactivated C(sp³)–H bonds, representing a paradigm shift in synthesis.

-

Methodology: These methods often employ photoredox or transition-metal catalysis to generate a carbon-centered radical, which is then trapped by an electrophilic fluorine source like Selectfluor®.[18]

The following workflow provides a decision-making framework for selecting an appropriate late-stage fluorination strategy.

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 5. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchers.mq.edu.au [researchers.mq.edu.au]

- 11. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

- 18. sioc.cas.cn [sioc.cas.cn]

- 19. mdpi.com [mdpi.com]

- 20. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

4-(Fluoromethyl)piperidine structure and molecular weight

An In-depth Technical Guide to 4-(Fluoromethyl)piperidine: Synthesis, Characterization, and Application in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most prevalent saturated heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and the basicity of the nitrogen atom are pivotal for molecular recognition at various biological targets. The strategic incorporation of fluorine into organic molecules is a well-established method for fine-tuning a drug candidate's physicochemical and pharmacokinetic properties. The introduction of a fluoromethyl group (-CH₂F) at the 4-position of the piperidine ring creates 4-(Fluoromethyl)piperidine, a versatile building block that offers a unique combination of these two valuable pharmacophores.

This guide provides a comprehensive technical overview of 4-(Fluoromethyl)piperidine, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its structure and properties, provide a robust and detailed synthetic protocol, present an analysis of its expected spectroscopic signature, and discuss its potential applications as a key building block in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders.

Molecular Structure and Physicochemical Properties

4-(Fluoromethyl)piperidine (CAS: 259143-04-9) possesses a simple yet functionally rich structure. The piperidine ring exists predominantly in a chair conformation, with the fluoromethyl substituent capable of occupying either an axial or equatorial position. The equatorial conformation is generally favored to minimize steric hindrance. The presence of the electronegative fluorine atom subtly influences the basicity of the piperidine nitrogen and the lipophilicity of the molecule.

Core Structure and Molecular Formula

-

Molecular Formula: C₆H₁₂FN

-

Structure:

(Note: Image is a representation)

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4-(Fluoromethyl)piperidine. As experimental data for some properties are not widely published, predicted values from established computational models are provided where necessary.

| Property | Value | Source |

| CAS Number | 259143-04-9 | [2] |

| Molecular Weight | 117.16 g/mol | [2] |

| Exact Mass | 117.09539 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Predicted) | - |

| Boiling Point | ~145-150 °C (Predicted) | - |

| Density | ~1.0 g/mL (Predicted) | - |

| pKa (Conjugate Acid) | ~9.5-10.0 (Predicted) | - |

Synthesis of 4-(Fluoromethyl)piperidine

A reliable and scalable synthesis of 4-(Fluoromethyl)piperidine can be achieved via a two-step sequence starting from the commercially available N-Boc-4-(hydroxymethyl)piperidine. This strategy involves the protection of the piperidine nitrogen, deoxofluorination of the primary alcohol, and subsequent deprotection.

Overall Synthetic Workflow

The workflow is designed for efficiency and control, utilizing a common protecting group strategy to prevent side reactions at the piperidine nitrogen during the fluorination step.

Caption: Synthetic pathway for 4-(Fluoromethyl)piperidine.

Experimental Protocol: Step-by-Step Methodology

Expertise & Causality: This protocol employs Diethylaminosulfur Trifluoride (DAST), a highly effective and widely used reagent for converting primary alcohols to monofluorinated alkanes with minimal rearrangement.[3][4][5] The use of the tert-butyloxycarbonyl (Boc) protecting group is critical; it deactivates the nucleophilicity of the piperidine nitrogen, preventing it from reacting with the DAST reagent or the intermediate alkoxy-sulfur trifluoride species. The reaction is initiated at -78 °C to control the initial exothermic reaction between the alcohol and DAST, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Protocol 1: Synthesis of tert-Butyl 4-(fluoromethyl)piperidine-1-carboxylate

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add N-Boc-4-(hydroxymethyl)piperidine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Inert Atmosphere: Purge the flask with nitrogen and cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add Diethylaminosulfur Trifluoride (DAST) (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -65 °C.

-

Trustworthiness: Self-Validating System: Precise temperature control is paramount. A sudden increase in temperature can lead to the formation of elimination byproducts and decomposition of the DAST reagent.[5]

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue addition until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-4-(fluoromethyl)piperidine.

Protocol 2: Synthesis of 4-(Fluoromethyl)piperidine (Final Product)

-

Dissolution: Dissolve the purified N-Boc-4-(fluoromethyl)piperidine (1.0 eq) from the previous step in a minimal amount of DCM (or use neat if it is an oil).

-

Deprotection: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) or trifluoroacetic acid (TFA) (5-10 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting residue is the hydrochloride or trifluoroacetate salt of the product.

-

Free Base Generation: To obtain the free base, dissolve the salt in water, cool to 0 °C, and basify to pH >12 with 2M NaOH. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate carefully under reduced pressure to yield 4-(Fluoromethyl)piperidine as the free base.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely available in public databases, the structural features of 4-(Fluoromethyl)piperidine allow for a reliable prediction of its spectroscopic signature. This analysis is crucial for reaction monitoring and final product confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be characterized by signals corresponding to the piperidine ring protons and the unique signal of the fluoromethyl group.

-

~4.35 ppm (doublet, 2H, JHF ≈ 47 Hz): This is the most distinctive signal, corresponding to the two protons of the -CH₂F group. The large coupling to the adjacent fluorine atom splits this signal into a clear doublet.

-

~2.9-3.1 ppm (multiplet, 2H): Protons on the piperidine carbons adjacent to the nitrogen (C2-Hₑ, C6-Hₑ).

-

~2.5-2.7 ppm (multiplet, 2H): Protons on the piperidine carbons adjacent to the nitrogen (C2-Hₐ, C6-Hₐ).

-

~1.6-1.8 ppm (multiplet, 3H): Protons on the C3 and C5 carbons (axial and equatorial) and the C4 proton.

-

~1.2-1.4 ppm (multiplet, 2H): Protons on the C3 and C5 carbons (axial).

-

Broad singlet (1H): The N-H proton signal, which may be broad and its chemical shift can vary with concentration and solvent.

¹³C NMR:

-

~84.5 ppm (doublet, JCF ≈ 170 Hz): The carbon of the -CH₂F group, showing a large one-bond coupling to fluorine.

-

~45-47 ppm: Carbons adjacent to the nitrogen (C2, C6).

-

~30-35 ppm: Carbons at C3 and C5, and the methine carbon at C4.

¹⁹F NMR: The fluorine NMR spectrum will show a single signal.

-

~ -215 to -225 ppm (triplet, JHF ≈ 47 Hz): A triplet arising from the coupling of the fluorine atom to the two adjacent protons of the methylene group.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorptions for the amine and alkyl C-H bonds, along with a strong absorption for the C-F bond.

-

3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretching vibration for the secondary amine.

-

2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the methylene groups in the piperidine ring.

-

1440-1470 cm⁻¹ (medium): C-H scissoring and bending vibrations.

-

1000-1100 cm⁻¹ (strong): C-F stretching vibration, a key diagnostic peak for this molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Molecular Ion ([M]⁺˙): m/z = 117.10 (for EI).

-

Protonated Molecule ([M+H]⁺): m/z = 118.10 (for ESI).

-

Key Fragmentation: A primary fragmentation pathway would be the loss of the fluoromethyl radical (•CH₂F), leading to a fragment ion at m/z = 84. This corresponds to the piperidin-4-yl cation.

Applications in Drug Discovery

The 4-(fluoromethyl)piperidine scaffold is a valuable building block for designing novel therapeutic agents, particularly those targeting the CNS. The incorporation of a single fluorine atom offers a nuanced approach to property modulation compared to the more common trifluoromethyl group.

Rationale for Use in Medicinal Chemistry:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen with fluorine at a metabolically susceptible position (like the methyl group of a 4-methylpiperidine analog) can block cytochrome P450-mediated oxidation, thereby increasing the half-life and oral bioavailability of a drug candidate.

-

Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom can subtly decrease the basicity of the piperidine nitrogen. This can be crucial for optimizing a drug's solubility, membrane permeability, and off-target activity (e.g., reducing hERG channel affinity).

-

Enhanced Target Binding: The fluorine atom can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's binding pocket, potentially increasing ligand affinity and selectivity.

Potential Therapeutic Areas:

While specific drugs containing the 4-(fluoromethyl)piperidine moiety are not yet prevalent, the closely related fluorinated piperidine scaffold is a key component in compounds targeting a range of CNS disorders. Notably, many potent and selective Neurokinin 1 (NK1) receptor antagonists , investigated for the treatment of depression and chemotherapy-induced nausea, feature complex N-alkylated piperidine structures.[4][6][7] The 4-(fluoromethyl)piperidine core provides an ideal starting point for the synthesis of novel ligands in this class and for other targets such as opioid receptors and ion channels.

Safety and Handling

-

Handling: 4-(Fluoromethyl)piperidine should be handled in a well-ventilated fume hood. As an amine, it is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous chemical.

References

-

Di Fabio, R., et al. "Discovery and Biological Characterization of (2R,4S)-1′-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK₁) Receptor Antagonist Clinical Candidate." Journal of Medicinal Chemistry, 2011. [Link]

-

Karagiannis, F., et al. "Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist." PubMed Central, 2011. [Link]

-

Wikipedia. "Diethylaminosulfur trifluoride." Wikipedia.org. [Link]

-

Ojima, I., et al. "3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis." Bioorganic & Medicinal Chemistry Letters, 2011. [Link]

-

Common Organic Chemistry. "DAST (Diethylaminosulfur Trifluoride)." Organic-chemistry.org. [Link]

-

Logvinenko, I. G., et al. "The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine." Journal of Organic and Pharmaceutical Chemistry, 2021. [Link]

-

Rock, M.H. "Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes." Science of Synthesis, 2000. [Link]

-

NMRDB.org. "Predict all NMR spectra." [Link]

-

Human Metabolome Database. "1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Piperidine." Hmdb.ca. [Link]

-

NIST. "Piperidine, 4-methyl-." Webbook.nist.gov. [Link]

-

NIST. "Piperidine." Webbook.nist.gov. [Link]

-

Royal Society of Chemistry. "4-(Piperidine-1-sulfonyl)-benzonitrile." [Link]

-

Amerigo Scientific. "4-(Fluoromethyl)piperidine." Amerigoscientific.com. [Link]

-

Huffman, M.A., et al. "Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition." The Journal of Organic Chemistry, 2005. [Link]

-

PubChem. "4-(Fluoromethyl)piperidine hydrochloride." Pubchem.ncbi.nlm.nih.gov. [Link]

-

Molecules. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Mdpi.com. [Link]

Sources

- 1. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use - Google Patents [patents.google.com]

- 2. US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]

- 3. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorination in Medicinal Chemistry

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

Fluorine, the most electronegative element, has become a cornerstone in the design of modern pharmaceuticals.[1][2] Its strategic incorporation into drug candidates can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][3] It is estimated that approximately 20-25% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to its broad utility in medicinal chemistry.[4][5] This guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design, offering insights into its effects on molecular properties and providing a practical overview of key synthetic strategies for its introduction.

The unique properties of fluorine, including its small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å), allow it to act as a bioisostere for hydrogen without introducing significant steric bulk.[2][6] However, its powerful electron-withdrawing nature fundamentally alters the electronic landscape of a molecule, impacting acidity, basicity, and dipole moment.[2][7] This guide will delve into the causal relationships behind these effects and how medicinal chemists can harness them to design safer and more effective drugs.

PART 1: The Impact of Fluorination on Key Drug Properties

The introduction of fluorine into a drug candidate is a strategic decision aimed at optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following sections detail the specific ways in which fluorination can be leveraged to enhance a molecule's drug-like characteristics.

Modulation of Physicochemical Properties

1.1.1. Acidity and Basicity (pKa)

The high electronegativity of fluorine significantly influences the pKa of nearby acidic and basic functional groups through inductive effects.[8] By withdrawing electron density, fluorine can increase the acidity of a neighboring proton or decrease the basicity of a nearby amine.[2][8] This modulation of pKa is critical for optimizing a drug's solubility, membrane permeability, and target engagement.[8] For instance, lowering the pKa of a basic amine can reduce its ionization at physiological pH, thereby enhancing its ability to cross cell membranes.[2]

1.1.2. Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is highly context-dependent. A single fluorine atom can increase lipophilicity due to its hydrophobic nature.[8] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes lead to a decrease in lipophilicity.[8][9] This nuanced effect allows for the fine-tuning of a compound's LogP or LogD to achieve the optimal balance between solubility and permeability, which is crucial for oral bioavailability.[4]

1.1.3. Conformational Control

Fluorine can influence the conformational preferences of a molecule through steric and electronic effects, including the formation of intramolecular hydrogen bonds and dipole-dipole interactions.[1] This can be exploited to lock a molecule into its bioactive conformation, thereby increasing its binding affinity for the target protein.[1]

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2][10] The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) and more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[4][10] By strategically placing a fluorine atom at a metabolically labile position, chemists can effectively "block" oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[4][10]

The following diagram illustrates the concept of metabolic blocking by fluorination:

Caption: Fluorination at a metabolically susceptible site can prevent oxidative metabolism.

Improved Binding Affinity and Selectivity

Fluorine can enhance a drug's binding affinity to its target protein through various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions.[1] The ability of fluorine to act as a weak hydrogen bond acceptor can be pivotal in optimizing ligand-protein interactions.[8] Furthermore, the unique electronic properties of fluorinated groups can lead to improved target selectivity by discriminating between closely related protein binding sites.[1]

PART 2: Synthetic Strategies for Fluorination

The successful incorporation of fluorine into a drug candidate relies on the availability of robust and selective synthetic methodologies. This section provides an overview of the most common approaches to C-F bond formation in medicinal chemistry.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F-).[11] This is a widely used method for introducing fluorine, particularly in the synthesis of aliphatic fluorides.[11]

2.1.1. Key Reagents

Common nucleophilic fluorinating agents include:

-

Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but require polar aprotic solvents and often phase-transfer catalysts to enhance their reactivity.[11][12]

-

Tetrabutylammonium Fluoride (TBAF): A more soluble and reactive source of fluoride, though it is often sold as a hydrate, which can reduce its nucleophilicity.[13]

-

Sulfur-Based Reagents: Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are effective for the conversion of alcohols and carbonyls to their corresponding fluorides.[11]

2.1.2. Experimental Protocol: Deoxyfluorination of an Alcohol with DAST

Objective: To replace a hydroxyl group with a fluorine atom.

Materials:

-

Substrate (alcohol)

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Stir bar, round-bottom flask, dropping funnel, ice bath

Procedure:

-

Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (typically 1.1-1.5 equivalents) to the stirred solution via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS).

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO3.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Electrophilic Fluorination

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine equivalent ("F+").[14] This approach is particularly useful for the fluorination of electron-rich substrates such as enolates, silyl enol ethers, and aromatic compounds.[11][14]

2.2.1. Key Reagents

Prominent electrophilic fluorinating agents are N-F reagents, where the fluorine atom is bonded to a nitrogen atom bearing electron-withdrawing groups.[14] These include:

-

Selectfluor® (F-TEDA-BF4): A highly effective, stable, and commercially available reagent for a wide range of fluorinations.[14][15]

-

N-Fluorobenzenesulfonimide (NFSI): Another versatile and widely used electrophilic fluorinating agent.[14][16]

2.2.2. Experimental Protocol: α-Fluorination of a Ketone using Selectfluor®

Objective: To introduce a fluorine atom at the α-position of a ketone.

Materials:

-

Substrate (ketone)

-

Selectfluor®

-

Acetonitrile (MeCN)

-

Water

-

Stir bar, round-bottom flask

Procedure:

-

Dissolve the ketone in acetonitrile in a round-bottom flask.

-

Add Selectfluor® (typically 1.1-1.2 equivalents) to the solution.

-

Stir the reaction at room temperature or with gentle heating as required, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The following diagram outlines the general workflow for nucleophilic and electrophilic fluorination:

Caption: General workflows for nucleophilic and electrophilic fluorination strategies.

Late-Stage Fluorination

A significant trend in medicinal chemistry is the development of late-stage fluorination methods.[17] These techniques allow for the introduction of fluorine atoms into complex, highly functionalized molecules at a late step in the synthetic sequence.[5][17] This is particularly valuable for structure-activity relationship (SAR) studies, as it enables the rapid generation of fluorinated analogs of a lead compound.

PART 3: Data-Driven Insights and Future Perspectives

The strategic application of fluorination continues to be a powerful tool in drug discovery. The following table summarizes the general effects of common fluorine-containing substituents on key drug properties.

| Substituent | Effect on Lipophilicity (LogP) | Metabolic Stability | pKa of Basic Amines |

| -F | Generally increases | High | Decreases |

| -CF3 | Variable, can increase or decrease | Very High | Significantly Decreases |

| -OCHF2 | Increases | High | Decreases |

| -OCF3 | Significantly increases | Very High | Significantly Decreases |

Note: These are general trends and the actual effect can vary depending on the specific molecular context.

The future of fluorination in medicinal chemistry is bright, with ongoing research focused on the development of novel fluorinating reagents and more selective and efficient catalytic methods for C-F bond formation.[5][18] The continued exploration of new fluorinated motifs and a deeper understanding of the intricate effects of fluorine on biological systems will undoubtedly lead to the discovery of the next generation of innovative medicines.[19]

Conclusion

Fluorination is a mature and indispensable strategy in medicinal chemistry that offers a powerful toolkit for optimizing the properties of drug candidates. By understanding the fundamental principles of how fluorine influences molecular properties and by leveraging the ever-expanding arsenal of synthetic fluorination methods, researchers can rationally design and synthesize molecules with improved efficacy, safety, and pharmacokinetic profiles.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

- BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.

- Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry.

- Jeskey, M. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.

- Wikipedia. (n.d.). Electrophilic fluorination.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article.

- Datta, H., & Melvin, P. (n.d.).

- National Institutes of Health. (n.d.).

- Grokipedia. (n.d.). Electrophilic fluorination.

- ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.

- Wiley Online Library. (n.d.).

- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- Sigma-Aldrich. (n.d.). Fluorination Chemistry.

- ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- Altmaniacs. (n.d.). Synthetic Fluorination Methodology.

- Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.

- PubMed. (n.d.). Fluorine in drug design: a case study with fluoroanisoles.

- ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.

- ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.

- Alfa Chemistry. (n.d.). What is Nucleophilic Fluorination?.

- PubMed. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-99.

- TCI AMERICA. (n.d.). Nucleophilic Fluorinating Agents.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Pharmaceutical Technology. (2015, October 2).

- ScienceDaily. (2023, May 22).

- National Institutes of Health. (n.d.). C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC.

- ResearchGate. (2025, August 6). (PDF)

- ACS Publications. (2017, November 9). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research.

- Harvard University. (n.d.).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 9. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. brynmawr.edu [brynmawr.edu]

- 17. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pharmtech.com [pharmtech.com]